

A Tale of Two Pathways: Cadisegliatin and SGLT2 Inhibitors in Diabetes Management

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Compound of Interest		
Compound Name:	Cadisegliatin	
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A fundamental divergence in mechanism of action sets **Cadisegliatin**, a novel liver-selective glucokinase activator, apart from the established class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. While both aim to improve glycemic control, their therapeutic strategies are distinct, targeting different organs and cellular pathways. This guide provides a head-to-head comparison of their mechanisms, supported by available clinical data, to inform researchers, scientists, and drug development professionals.

Cadisegliatin, currently in Phase 3 clinical trials primarily for Type 1 Diabetes, works by enhancing the liver's ability to sense and process glucose.[1][2][3] In contrast, SGLT2 inhibitors, a well-established class of drugs for Type 2 Diabetes, lower blood glucose by preventing its reabsorption in the kidneys, thereby promoting its excretion in urine.[4][5] This core difference in their approach to glucose regulation underscores their unique profiles in diabetes therapy.

Mechanism of Action: A Fork in the Therapeutic Road

The distinct mechanisms of **Cadisegliatin** and SGLT2 inhibitors are best understood by examining their respective signaling pathways.

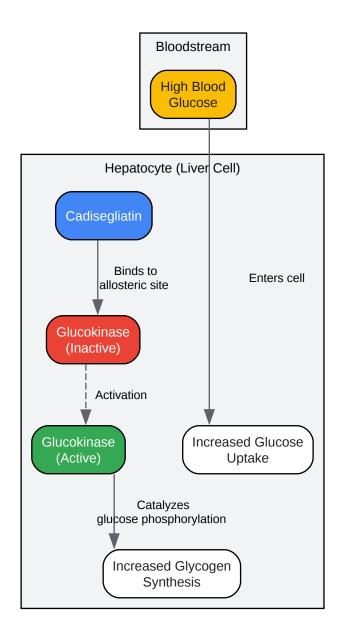
Cadisegliatin: Activating the Liver's Glucose Sensor

Cadisegliatin is a small molecule that selectively activates glucokinase in the liver.

Glucokinase acts as a glucose sensor, and its activation leads to increased glucose uptake by



hepatocytes and conversion into glycogen for storage. This process is independent of insulin, which is a key differentiator from many other diabetes therapies.



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Mechanism of Action of Cadisegliatin.

SGLT2 Inhibitors: Blocking Renal Glucose Reabsorption

SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, target the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the proximal tubules of the kidneys. By inhibiting this transporter, these drugs cause excess glucose to be

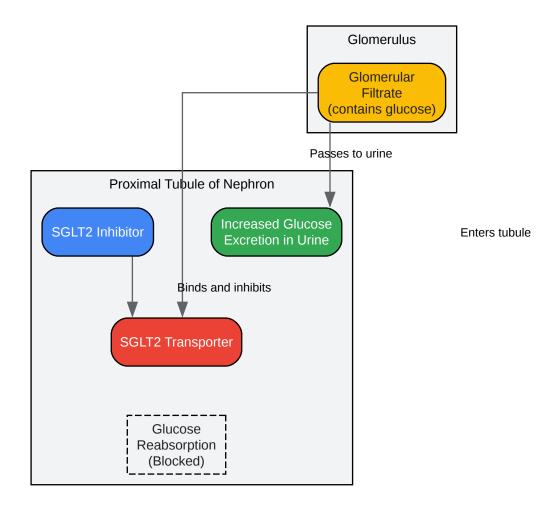




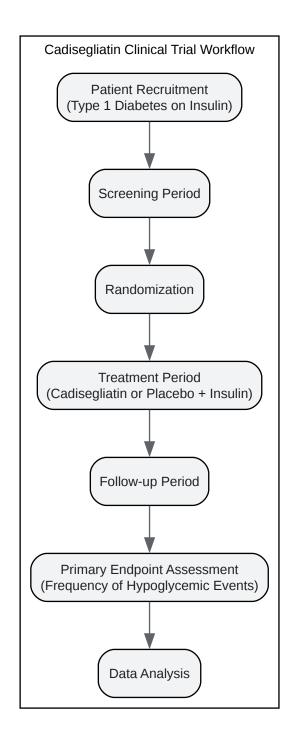


excreted in the urine, thereby lowering blood glucose levels. This mechanism is also independent of insulin action.

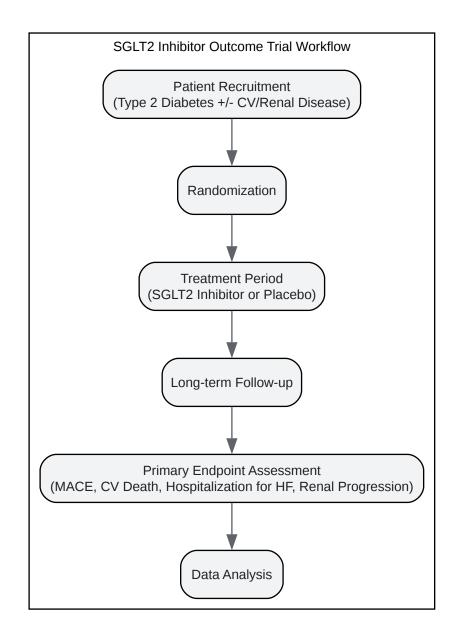












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